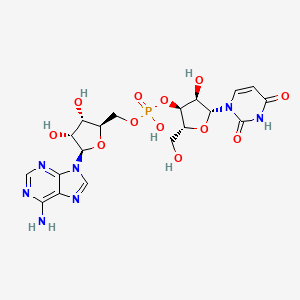
Uridylyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridylyladenosine is a nucleotide analog that consists of uridine and adenosine linked by a phosphodiester bond. This compound is of significant interest in biochemical research due to its role in various cellular processes, including RNA editing and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridylyladenosine typically involves the coupling of uridine and adenosine monophosphates. This can be achieved through enzymatic methods using specific transferases or through chemical synthesis involving phosphoramidite chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. These methods are optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Uridylyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Hydroxide ions, aqueous conditions.
Major Products: The major products of these reactions include modified nucleotides and nucleotide analogs that can be used in further biochemical studies .
Scientific Research Applications
Uridylyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotide analogs.
Biology: Plays a role in RNA editing and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent
Mechanism of Action
Uridylyladenosine exerts its effects by interacting with specific enzymes and proteins involved in RNA processing. It can act as a substrate for terminal uridylyl transferases, which add uridine residues to RNA molecules, thereby influencing RNA stability and function. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Uridine: A nucleoside that forms the basis of uridylyladenosine.
Adenosine: Another nucleoside that is part of the this compound structure.
Cytidylyladenosine: A similar compound where cytidine replaces uridine.
Uniqueness: this compound is unique due to its specific role in RNA editing and its ability to act as a substrate for terminal uridylyl transferases. This makes it particularly valuable in studies of RNA metabolism and gene regulation .
Properties
CAS No. |
3256-24-4 |
|---|---|
Molecular Formula |
C19H24N7O12P |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-27)36-18(13(14)31)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
SWTWQWKNQDDGCS-KPKSGTNCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)

![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
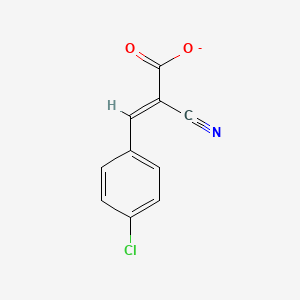
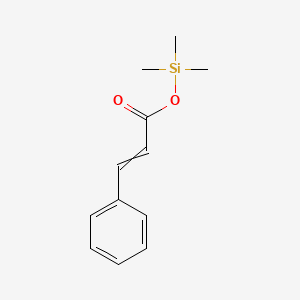
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)


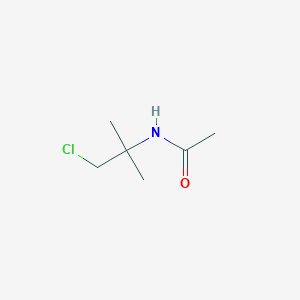
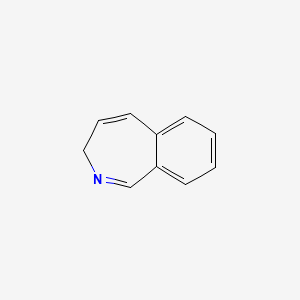
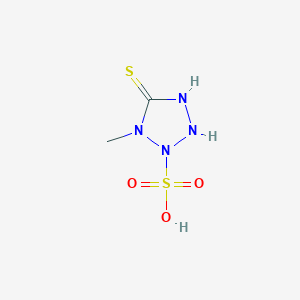
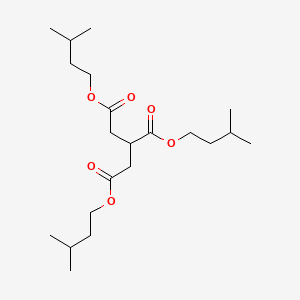
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
